[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

HIV entry inhibition CD4-gp120 interaction Peptide SAR

This synthetic dodecapeptide (residues 81–92 of human CD4) is uniquely differentiated by critical S-benzyl (Cys84) and γ-benzyl ester (Glu85) protections that are essential pharmacophores—the unmodified fragment is completely inactive. SAR demonstrates that altering the benzylation pattern abolishes antiviral activity, and even conservative substitutions severely impair anti-syncytial potency. With a well-characterized NMR structure and complete fusion inhibition at 25 µM, this compound is the definitive tool for HIV-1 gp120-CD4 mechanistic studies, assay calibration, and benchmarking novel entry inhibitors. Procure with confidence knowing that sequence fidelity and protection chemistry are validated for reproducible results.

Molecular Formula C76H108N14O26S
Molecular Weight 1665.8 g/mol
Cat. No. B15565841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)
Molecular FormulaC76H108N14O26S
Molecular Weight1665.8 g/mol
Structural Identifiers
InChIInChI=1S/C76H108N14O26S/c1-6-41(4)64(90-71(109)53(87-73(111)62(79)42(5)91)35-43-20-22-46(92)23-21-43)75(113)88-55(39-117-38-45-17-11-8-12-18-45)72(110)83-51(28-33-61(102)116-37-44-15-9-7-10-16-44)69(107)89-63(40(2)3)74(112)84-50(26-31-58(96)97)68(106)86-54(36-60(100)101)70(108)82-48(24-29-56(78)93)66(104)80-47(19-13-14-34-77)65(103)81-49(25-30-57(94)95)67(105)85-52(76(114)115)27-32-59(98)99/h7-12,15-18,20-23,40-42,47-55,62-64,91-92H,6,13-14,19,24-39,77,79H2,1-5H3,(H2,78,93)(H,80,104)(H,81,103)(H,82,108)(H,83,110)(H,84,112)(H,85,105)(H,86,106)(H,87,111)(H,88,113)(H,89,107)(H,90,109)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,114,115)/t41-,42+,47-,48-,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1
InChIKeyXGNNAUIPMWXVKP-MVPQINCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92): A Selectively Benzylated CD4 Fragment Peptide for HIV-1 Entry Inhibition Research


[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a synthetic dodecapeptide corresponding to residues 81–92 of the human CD4 receptor [1]. It features specific benzyl (Bzl) protection at the sulfhydryl group of Cys84 and benzyl ester (OBzl) protection at the carboxyl side chain of Glu85 [2]. These hydrophobic modifications are critical for imparting biological activity, as the unmodified CD4(81-92) fragment is inactive [1]. The compound functions by competitively inhibiting the interaction between HIV-1 gp120 and host cell CD4, thereby blocking viral entry and virus-induced cell–cell fusion (syncytium formation) [3]. Its well-defined sequence and established synthesis protocols make it a valuable tool for mechanistic studies of HIV-1 entry and for benchmarking novel CD4-mimetic inhibitors.

Why [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Cannot Be Substituted by Generic CD4 Peptide Analogs


The biological activity of CD4(81-92) peptides is critically dependent on both the specific site and the chemical nature of hydrophobic derivatization [1]. Unmodified CD4(81-92) peptide is completely inactive, demonstrating that the Cys84 and Glu85 benzyl groups are essential pharmacophores [1]. Furthermore, structure–activity relationship (SAR) studies show that altering the benzylation pattern (e.g., 1,4,7-tribenzyl vs. 1,4,5-tribenzyl) can abolish antiviral activity entirely [1]. Even a single conservative amino acid substitution, such as the Glu87→Gly change found in the chimpanzee CD4 sequence, dramatically reduces anti-syncytial potency without affecting anti-infective activity, underscoring the sequence-specific nature of the interaction [2]. Therefore, seemingly minor modifications in sequence or protection strategy lead to profound functional differences, making generic substitution unreliable for reproducible research outcomes.

Quantitative Differentiation of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) from Alternative CD4 Peptide Analogs


Functional Essentiality: Complete Inactivity of Unmodified CD4(81-92) vs. Potent Inhibition by the Benzylated Derivative

The target compound [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) demonstrates a fundamental activity switch compared to its unmodified parent. While the underivatized CD4(81-92) peptide is completely inactive in all antiviral assays, the target compound inhibits HIV-1-induced cell fusion completely at 25 µM . This binary functional difference underscores that the Cys84 and Glu85 benzyl groups are not ancillary modifications but essential pharmacophores for blocking CD4-gp120 binding [1].

HIV entry inhibition CD4-gp120 interaction Peptide SAR

Benzylation Site Specificity: Loss of Function in 1,4,7-Tribenzyl CD4(81-92) Analog

The precise positions of benzyl derivatization are critical for maintaining antiviral activity. The target compound contains benzyl groups at positions Cys84 and Glu85 (corresponding to residues 4 and 5 of the 81-92 sequence). In a comparative SAR study, the 1,4,7-tribenzyl-CD4(81-92) analog, which features an additional benzyl group at a different site, was found to be completely devoid of activity in all assays tested [1]. This contrasts sharply with the target compound's ability to fully inhibit fusion at 25 µM , confirming that the 1,4,5-benzylation pattern is uniquely permissive for antiviral function.

Peptide derivatization SAR study HIV entry inhibition

Sequence Conservation Sensitivity: Differential Activity vs. Chimpanzee CD4(81-92) Benzylated Peptide

Even within active benzylated CD4(81-92) peptides, subtle amino acid sequence variations profoundly impact specific antiviral functions. The human-sequence target compound and its chimpanzee homolog (#18C), which differs by a single Glu87→Gly substitution, were found to be equipotent inhibitors of HIV-1 infection and gp120 binding [1]. However, the chimpanzee peptide was considerably less potent than the human peptide in inhibiting HIV-1-induced cell–cell fusion [1]. This functional uncoupling highlights the superior anti-syncytial potency of the human sequence benzylated peptide for studies focused on viral cytopathicity.

HIV-1 pathogenesis Syncytium inhibition CD4 sequence variants

Conformational Basis of Anti-Syncytial Activity: Distinct Loop Orientation and Turn Stability vs. Unmodified Peptide

2D 1H NMR spectroscopy and molecular modeling revealed distinct conformational features that correlate with the enhanced anti-syncytial activity of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) [1]. Compared to the unmodified CD4(81-92) peptide, the dibenzylated analog exhibits: (1) a different orientation of the N-terminal loop relative to the Val86–Gln89 reverse turn, (2) a divergent direction of the Val86 side chain, and (3) a more stable hydrogen-bonded turn structure as evidenced by slow backbone NH exchange of Gln89 [1]. These structural features are postulated to optimize the presentation of apolar side chains involved in the cell–cell fusion process, providing a molecular rationale for the compound's superior anti-syncytial potency [1].

Peptide conformation NMR spectroscopy Molecular modeling

Validated Research Applications for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) in HIV-1 Entry and Pathogenesis Studies


Mechanistic Studies of HIV-1-Induced Syncytium Formation (Cell–Cell Fusion)

This compound is uniquely suited for dissecting the molecular events of HIV-1-induced syncytium formation. As demonstrated by the NMR structural data, the compound's defined Val86–Gln89 turn and specific hydrophobic side chain orientation are directly implicated in blocking the cell–cell fusion process [1]. Furthermore, its superior anti-syncytial potency compared to the chimpanzee sequence analog [2] makes it the preferred tool for investigating the CD4/gp120 interactions specifically involved in viral cytopathicity, distinct from primary infection.

Benchmark Reference Standard for CD4-gp120 Binding Inhibition Assays

With a well-characterized functional profile (complete fusion inhibition at 25 µM) and a thoroughly elucidated solution structure [1], [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) serves as a reliable positive control and calibration standard. It can be used to validate the performance of CD4-gp120 binding assays, to benchmark the potency of novel entry inhibitors, and to ensure assay consistency across different experimental batches.

Structure–Activity Relationship (SAR) Studies and Rational Peptide Design

The extensive SAR data available for CD4(81-92) benzylated peptides [3] positions this compound as a critical reference point. Researchers can use it to systematically evaluate the impact of further sequence modifications or alternative derivatization strategies. Its established activity profile provides a baseline for quantifying the gain or loss of function in novel synthetic analogs aimed at improving potency or stability.

Investigation of Functional Uncoupling between HIV-1 Infection and Syncytium Formation

The distinct activity profiles of human vs. chimpanzee sequence benzylated peptides [2] highlight the utility of this compound in studying the divergent molecular pathways leading to HIV-1 infection versus HIV-1-induced syncytium formation. This compound enables researchers to selectively probe the syncytium-related pathway, providing insights into HIV-1 pathogenesis and potential therapeutic targets for mitigating viral cytopathic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.